

N-(Azido-PEG4)-Biocytin molecular weight and structure

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Compound of Interest

Compound Name: N-(Azido-PEG4)-Biocytin

Cat. No.: B609452

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In-Depth Technical Guide: N-(Azido-PEG4)-Biocytin

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Molecular Profile

N-(Azido-PEG4)-Biocytin is a heterobifunctional chemical biology tool that integrates a biotin moiety for affinity-based applications, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry reactions. This reagent is particularly valuable in the fields of chemical biology, proteomics, and drug discovery, notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The molecular structure of **N-(Azido-PEG4)-Biocytin** facilitates its role as a versatile linker. The biotin component allows for strong and specific binding to avidin and streptavidin proteins, enabling applications such as affinity purification, immobilization, and detection. The tetra-PEG linker (PEG4) is a hydrophilic spacer that improves the aqueous solubility of the molecule and the resulting conjugates, while also providing spatial separation between the biotin and the reactive azide group. The azide functionality is a key component for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent ligation to molecules containing a terminal alkyne.

Molecular Structure and Properties



The fundamental characteristics of **N-(Azido-PEG4)-Biocytin** are summarized in the table below.

Property	Value	
Molecular Weight	645.8 g/mol	
Chemical Formula	C27H47N7O9S	
CAS Number	2055042-70-9	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, and DMF	
Storage Conditions	Store at -20°C, desiccated	

Applications in Proteolysis-Targeting Chimera (PROTAC) Synthesis

A primary application of **N-(Azido-PEG4)-Biocytin** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as its length, flexibility, and chemical composition can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.

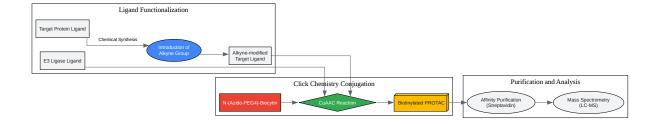
The azide group of **N-(Azido-PEG4)-Biocytin** allows for its incorporation into a PROTAC structure via a click chemistry reaction with an alkyne-functionalized ligand for either the target protein or the E3 ligase. The biotin tag can be utilized for purification of the final PROTAC or for analytical purposes, such as in vitro binding assays.

General Workflow for PROTAC Synthesis using N-(Azido-PEG4)-Biocytin

The synthesis of a PROTAC utilizing an azido-PEG linker typically follows a modular approach. This involves the separate synthesis of an alkyne-modified ligand for the target protein and a



ligand for the E3 ligase, followed by their conjugation using the azide-containing linker.



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General workflow for the synthesis of a biotinylated PROTAC.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-containing molecule to **N- (Azido-PEG4)-Biocytin**. The specific reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the properties of the alkyne-modified substrate.

Materials:

- N-(Azido-PEG4)-Biocytin
- Alkyne-modified molecule (e.g., a protein ligand)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate



- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
- Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with an aqueous buffer)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of N-(Azido-PEG4)-Biocytin in anhydrous DMSO.
 - Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO4 in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
 - Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
- · Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified molecule and N-(Azido-PEG4)-Biocytin in a 1:1.2 molar ratio in the chosen reaction solvent.
 - Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
 - Add CuSO4 to a final concentration of 0.5-1 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
- Reaction Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS.
- Purification:



 Upon completion, the reaction mixture can be purified using methods appropriate for the resulting conjugate, such as reverse-phase HPLC or affinity purification utilizing the biotin tag with streptavidin-functionalized resin.

Quantitative Data and Analysis

The efficiency of the click chemistry reaction and the characterization of the resulting bioconjugate are critical for downstream applications. Mass spectrometry is a key analytical technique for this purpose.

Example Quantitative Data from a PROTAC Synthesis

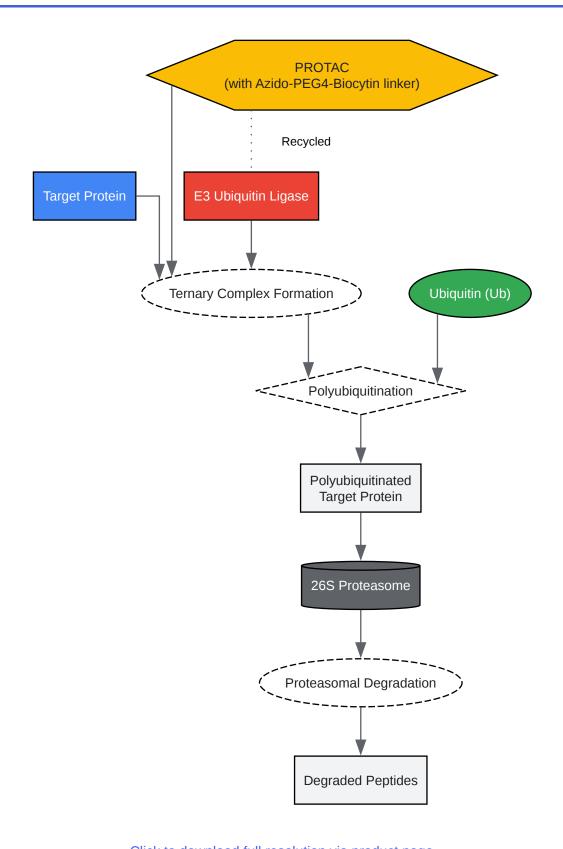
The following table provides hypothetical but representative data for the synthesis and characterization of a PROTAC using an **N-(Azido-PEG4)-Biocytin** linker.

Parameter	Value	Method of Analysis
Starting Alkyne-Ligand Mass	450.5 Da	LC-MS
Linker Mass (Azido-PEG4- Biotin)	645.8 Da	-
Expected PROTAC Mass	1096.3 Da	-
Observed PROTAC Mass	1096.4 Da	LC-MS
Reaction Yield	>90%	LC-MS Peak Area
Purity of Final PROTAC	>98%	HPLC-UV

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into cells to induce the degradation of the target protein. The mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system.





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